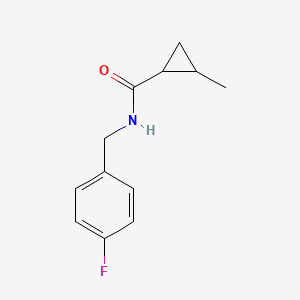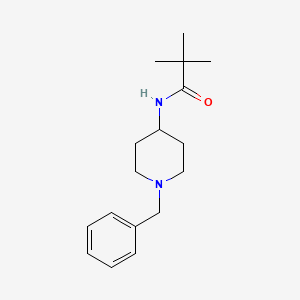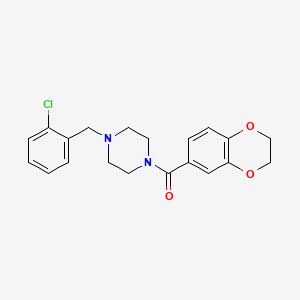![molecular formula C18H21ClN4O2 B4430689 2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine
説明
2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological and biochemical processes.
作用機序
The mechanism of action of 2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine involves its binding to specific GPCRs. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. The exact mechanism of action may vary depending on the specific GPCR being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific GPCR being targeted. Some of the effects observed in various studies include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects have potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
実験室実験の利点と制限
One of the significant advantages of 2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is its selectivity for specific GPCRs. This selectivity allows researchers to study the function of individual GPCRs without interference from other proteins. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise for its use.
将来の方向性
The potential applications of 2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine are vast, and there are many future directions for its use. One possible direction is the development of new drugs targeting specific GPCRs. Another direction is the study of the role of GPCRs in various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of this compound in combination with other tools, such as optogenetics and CRISPR-Cas9, could lead to exciting discoveries in the field of molecular biology.
Conclusion:
This compound is a valuable tool for studying G protein-coupled receptors and has potential applications in various fields of research. Its unique structure and properties make it a valuable asset for researchers studying various biological and biochemical processes. The synthesis method has been optimized, and the compound can be obtained in high yield and purity. While there are limitations to its use, the potential applications of this compound are vast, and there are many future directions for its use in scientific research.
科学的研究の応用
2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been extensively used in scientific research due to its potential applications in various fields. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. The unique structure of this compound allows it to bind selectively to certain GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-12-15(4-5-16(13)19)25-14(2)17(24)22-8-10-23(11-9-22)18-20-6-3-7-21-18/h3-7,12,14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLDLRZXLDAVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4430626.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430648.png)
![1-(cyclopentylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4430655.png)
![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)



![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4430699.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)
![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)
![1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)